molecular formula C9H10Br2N4O B2860223 (2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinecarboximidamide CAS No. 46697-83-0

(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinecarboximidamide

Cat. No. B2860223
CAS RN: 46697-83-0
M. Wt: 350.014
InChI Key: PBHRYVPESUELQO-LNKIKWGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinecarboximidamide, also known as DBMBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazone derivative that has been synthesized through a variety of methods, and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Structural Studies

  • Chemical Synthesis : Research by Tetere et al. (2011) focused on the synthesis of methoxybenzylidene derivatives, including hydrazine derivatives, which are important structural blocks for creating a variety of complex structures. These compounds are relevant for further synthetic applications in chemistry (Tetere et al., 2011).
  • Crystal Structure Analysis : A study by Li et al. (2011) detailed the synthesis and structural characterization of a new hydrazine ligand and its oxovanadium(V) complex, showing potential applications in coordination chemistry and catalysis (Li et al., 2011).

Biological Applications

  • Anticancer Activity : Bekircan et al. (2008) reported on the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated their anticancer activities, indicating potential therapeutic applications (Bekircan et al., 2008).
  • Antimicrobial Activity : Research by Shehadi et al. (2022) synthesized novel 1,3,4-thiadiazole-based molecules showing significant antimicrobial activity against various pathogens, suggesting their use in developing new antimicrobial agents (Shehadi et al., 2022).

Material Science

  • Dioxomolybdenum(VI) Complexes : Hussein et al. (2015) synthesized dioxomolybdenum(VI) complexes with hydrazinecarbothioamide derivatives, investigating their DNA binding, cleavage, and antitumor properties. Such studies open avenues for the use of these complexes in biomedical applications (Hussein et al., 2015).

Sensor Development

  • Selective Probes for Hydrazine : Nandi et al. (2015) developed a rhodamine-cyanobenzene conjugate for the selective fluorescent "turn-on" and colorimetric recognition of hydrazine, demonstrating the potential of such compounds in environmental monitoring and analytical chemistry (Nandi et al., 2015).

properties

IUPAC Name

2-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2N4O/c1-16-8-5(4-14-15-9(12)13)2-6(10)3-7(8)11/h2-4H,1H3,(H4,12,13,15)/b14-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHRYVPESUELQO-LNKIKWGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=NN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1Br)Br)/C=N/N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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